4-(2-Bromoacetyl)-2-fluorobenzonitrile
Description
Academic Significance and Research Landscape of Halogenated Benzonitrile (B105546) Derivatives
Halogenated benzonitriles are a significant class of compounds in medicinal chemistry and materials science. ossila.comnih.govossila.com The presence of halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net The nitrile group, a common pharmacophore, can act as a bioisostere for other functional groups and participate in various chemical transformations. nih.gov
The research landscape for halogenated benzonitriles is extensive, with numerous studies focusing on their synthesis and application as key intermediates for pharmaceuticals and agrochemicals. For instance, dihalogenated benzonitriles like 2-bromo-4-fluorobenzonitrile (B1330171) are utilized as scaffolds for active pharmaceutical ingredients (APIs). ossila.com The differential reactivity of the halogen substituents allows for selective, stepwise modifications. The bromine atom can participate in palladium-catalyzed cross-coupling reactions, while the fluorine atom can be a leaving group in nucleophilic aromatic substitution, activated by the electron-withdrawing nitrile group. ossila.com
Historical Context and Evolution of Synthetic Applications
The development of synthetic applications for halogenated aromatic compounds has been a cornerstone of organic chemistry for over a century. The introduction of α-haloketones, such as the bromoacetyl group, provided a powerful tool for the alkylation of nucleophiles and the synthesis of various heterocyclic systems. rsc.orgnih.gov Compounds like bromoacetyl bromide are highly reactive intermediates used in the synthesis of antibiotics and other complex molecules. guidechem.com
The evolution of synthetic methods, particularly the advent of transition-metal-catalyzed cross-coupling reactions, has dramatically expanded the utility of compounds like 4-(2-Bromoacetyl)-2-fluorobenzonitrile. These modern techniques allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, enabling the construction of intricate molecular frameworks that were previously inaccessible.
Structural Features and Reactive Moieties: Implications for Synthetic Transformations
The synthetic potential of this compound is dictated by the interplay of its three key functional groups:
The Bromoacetyl Group (-COCH₂Br): This is a highly reactive electrophilic site. The bromine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its use in alkylation reactions and the construction of heterocyclic rings like thiazoles, imidazoles, and thiophenes. rsc.orgnih.gov
The Fluoro Group (-F): The fluorine atom attached to the aromatic ring at the ortho-position to the nitrile influences the electronic properties of the ring. Its strong electron-withdrawing nature can activate the ring for certain reactions. While generally a poor leaving group in nucleophilic aromatic substitution compared to other halogens, its substitution can be facilitated by the activating effect of the ortho-nitrile group under specific conditions.
The Benzonitrile Moiety (-C≡N): The nitrile group is a versatile functional group. It is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various nitrogen-containing heterocycles, such as tetrazoles. nih.gov
The combination of these three moieties in a single molecule allows for a diverse range of sequential or one-pot multi-component reactions, making this compound a valuable building block for combinatorial chemistry and drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromoacetyl)-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-4-9(13)6-1-2-7(5-12)8(11)3-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWXIJWVFBDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366790-50-3 | |
| Record name | 4-(2-bromoacetyl)-2-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 2 Bromoacetyl 2 Fluorobenzonitrile
Established Synthetic Routes and Mechanistic Considerations
The synthesis of 4-(2-bromoacetyl)-2-fluorobenzonitrile is centered around the strategic introduction of the bromoacetyl group onto a fluorinated benzonitrile (B105546) scaffold. This is most effectively achieved through a directed bromoacetylation strategy, which is a two-step process involving acylation and subsequent bromination.
A primary and logical approach to synthesizing this compound is through a directed, two-step bromoacetylation strategy. This involves the initial synthesis of an acetyl intermediate, followed by bromination.
The first step is the Friedel-Crafts acylation of 2-fluorobenzonitrile (B118710) with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.combyjus.commasterorganicchemistry.com The reaction introduces the acetyl group onto the aromatic ring to form the key intermediate, 4-acetyl-2-fluorobenzonitrile. The mechanism proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. byjus.comyoutube.com The aromaticity of the ring is temporarily disrupted to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the acylated product. byjus.com
The second step is the α-bromination of the methyl ketone, 4-acetyl-2-fluorobenzonitrile. This is commonly achieved using a brominating agent such as N-Bromosuccinimide (NBS). researchgate.netwikipedia.orgmasterorganicchemistry.com The reaction can proceed via either a radical or an acid-catalyzed pathway. wikipedia.org Under radical conditions, initiated by light or a radical initiator like AIBN, a bromine radical is generated, which abstracts a proton from the α-carbon of the ketone, leading to the formation of the bromoacetyl group. researchgate.netmasterorganicchemistry.com Alternatively, under acidic conditions, the ketone is converted to its enol form, which then reacts with an electrophilic bromine source. wikipedia.org
One hypothetical FGI pathway could start from a precursor with a different two-carbon side chain at the 4-position of the 2-fluorobenzonitrile ring. For instance, a 4-vinyl-2-fluorobenzonitrile could undergo an oxidation reaction to form an epoxide, which could then be opened with a bromide source. Alternatively, a 4-(1-hydroxyethyl)-2-fluorobenzonitrile could be oxidized to the corresponding ketone, 4-acetyl-2-fluorobenzonitrile, which would then be brominated as previously described. These multi-step interconversions are generally less efficient and would only be considered if the direct acylation route proves problematic.
The success of the primary synthetic route hinges on the regioselectivity of the Friedel-Crafts acylation of 2-fluorobenzonitrile. The directing effects of the substituents on the aromatic ring, namely the fluorine atom and the nitrile group, determine the position of the incoming electrophile (the acylium ion). libretexts.orgyoutube.comstudysmarter.co.ukyoutube.com
The fluorine atom is an ortho-, para-directing deactivator, while the nitrile group is a meta-directing deactivator. In electrophilic aromatic substitution, the position of substitution is primarily governed by the ability of the substituents to stabilize the intermediate arenium ion. The fluorine atom, through its electron-donating resonance effect, can stabilize the positive charge of the arenium ion when the electrophile adds to the ortho or para positions. libretexts.org Conversely, the strongly electron-withdrawing nitrile group destabilizes the arenium ion, particularly when the positive charge is on the adjacent carbon, making meta-substitution preferable relative to its own position.
In the case of 2-fluorobenzonitrile, the fluorine atom at position 2 and the nitrile group at position 1 will direct the incoming electrophile. The para-position to the fluorine (position 5) and the meta-position to the nitrile (position 5) are the same. However, the para-position to the fluorine is sterically unhindered, and the electronic effects of the fluorine will likely dominate, directing the acylation to the 4-position. Computational methods like the RegioSQM method can also be used to predict the most likely site of electrophilic attack. chemrxiv.org
Optimization of Reaction Conditions and Catalyst Systems
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions for both the Friedel-Crafts acylation and the subsequent α-bromination.
For the Friedel-Crafts acylation, key parameters to optimize include the choice of Lewis acid catalyst, the solvent, and the reaction temperature. While aluminum chloride is a common choice, other Lewis acids such as ferric chloride (FeCl₃) or zinc oxide (ZnO) can also be employed, sometimes offering milder reaction conditions or improved selectivity. organic-chemistry.org The solvent plays a crucial role, with common choices being non-polar solvents like dichloromethane (B109758) or carbon disulfide. The reaction is often conducted at low temperatures to control its exothermicity and minimize side reactions.
In the α-bromination step, the choice of brominating agent and the reaction conditions are critical for achieving high selectivity for the desired monobrominated product. N-Bromosuccinimide (NBS) is a widely used reagent for this transformation due to its ease of handling compared to molecular bromine. nih.govorganic-chemistry.org The reaction can be initiated by UV irradiation or a radical initiator for a radical pathway, or catalyzed by an acid for an ionic pathway. researchgate.net The choice of solvent can also influence the reaction outcome, with non-polar solvents often favored.
| Reaction Step | Parameter | Options | Considerations |
|---|---|---|---|
| Friedel-Crafts Acylation | Lewis Acid Catalyst | AlCl₃, FeCl₃, ZnO | Activity, cost, and ease of handling. |
| Solvent | Dichloromethane, Carbon Disulfide | Solubility of reactants, reaction temperature. | |
| Temperature | Low to ambient | Control of exothermicity, prevention of side reactions. | |
| α-Bromination | Brominating Agent | NBS, Br₂ | Selectivity, safety, and ease of handling. |
| Initiator/Catalyst | UV light, AIBN (radical); Acid (ionic) | Reaction mechanism and desired selectivity. | |
| Solvent | Carbon tetrachloride, Acetonitrile | Solubility and influence on reaction pathway. |
Process Intensification and Scalability in this compound Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges, including the management of hazardous materials and the control of reaction parameters. Process intensification, particularly through the adoption of continuous flow chemistry, offers significant advantages in addressing these challenges. ntnu.nopharmafeatures.compharmasalmanac.comcetjournal.itcetjournal.it
Scaling up Friedel-Crafts acylations and brominations in traditional batch reactors can be problematic due to the highly exothermic nature of these reactions and the use of corrosive and toxic reagents. Continuous flow reactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer, allowing for better temperature control and improved reaction safety. pharmasalmanac.com This enhanced control can lead to higher yields, improved product quality, and reduced side-product formation. Furthermore, the small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, significantly reducing the risk associated with potential runaway reactions. The scalability of flow processes is also more straightforward, as production can be increased by running the system for longer periods or by "numbering-up" with parallel reactor systems.
Green Chemistry Principles in the Preparation of this compound
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing environmentally sustainable processes. researchgate.netsigmaaldrich.comwordpress.comhumanjournals.com The proposed synthetic route can be evaluated based on several green chemistry metrics, including atom economy, the use of safer solvents and reagents, and energy efficiency.
The Friedel-Crafts acylation, while effective, often requires stoichiometric amounts of the Lewis acid catalyst, which generates significant waste during workup. organic-chemistry.org The use of catalytic amounts of a more active or recyclable catalyst would be a greener alternative. The choice of solvent is another important consideration, with a move away from hazardous chlorinated solvents towards greener alternatives being a key goal. sigmaaldrich.com
Similarly, in the bromination step, while NBS is safer than molecular bromine, it still presents hazards. Exploring alternative, greener brominating agents or developing catalytic bromination methods that use a benign source of bromine would be beneficial. The use of solvent-free reaction conditions or the replacement of volatile organic solvents with more environmentally friendly options like ionic liquids or deep eutectic solvents are also areas of active research in green chemistry. researchgate.networdpress.com
Chemical Reactivity and Transformation Studies of 4 2 Bromoacetyl 2 Fluorobenzonitrile
Reactions Involving the Bromoacetyl Moiety
The bromoacetyl group is characterized by a highly electrophilic α-carbon, due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This renders the bromine atom an excellent leaving group, predisposing this moiety to a variety of reactions.
Nucleophilic Displacement Reactions
The primary reaction pathway for the bromoacetyl group is nucleophilic substitution, typically proceeding via an S_N2 mechanism. ksu.edu.sa The electrophilic α-carbon is readily attacked by a wide range of nucleophiles, displacing the bromide ion. This reaction is fundamental for introducing new functional groups and building molecular complexity.
Common nucleophiles such as amines, thiols, and carboxylates can effectively displace the bromine atom to form α-substituted ketones. For instance, reaction with primary or secondary amines yields α-amino ketones, which are important precursors for various biologically active molecules. Similarly, reaction with thiols produces α-thio ketones, and reaction with carboxylate salts leads to the formation of phenacyl esters. The reactivity of the α-carbon in alkyl halides is influenced by the stability of the leaving group, with iodide being a better leaving group than bromide. ksu.edu.sa
Table 1: Representative Nucleophilic Displacement Reactions
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
|---|---|---|
| Primary/Secondary Amine (R¹R²NH) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | 4-(2-(R¹R²-amino)acetyl)-2-fluorobenzonitrile |
| Thiol (R-SH) | Base (e.g., NaH), Solvent (e.g., THF) | 4-(2-(R-thio)acetyl)-2-fluorobenzonitrile |
| Carboxylic Acid (R-COOH) | Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) | 2-(4-cyano-3-fluorophenyl)-2-oxoethyl R-carboxylate |
| Fluoride | Et₃N·3HF | 4-(2-Fluoroacetyl)-2-fluorobenzonitrile |
This table presents expected reactions based on the known reactivity of α-bromoketones. Specific experimental data for 4-(2-Bromoacetyl)-2-fluorobenzonitrile may vary.
Recent studies have shown the successful nucleophilic substitution of bromine with fluorine in α-carbonyl benzyl (B1604629) bromides using reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), highlighting a method to synthesize corresponding α-fluoro ketones. nii.ac.jpnih.gov
Eliminations and Cyclization Pathways
The bromoacetyl moiety is a classic precursor for the synthesis of various five-membered heterocyclic rings. These reactions typically involve a nucleophilic substitution followed by an intramolecular condensation or cyclization.
A prominent example is the Hantzsch thiazole (B1198619) synthesis , where the α-bromoketone reacts with a thiourea (B124793) or thioamide. The initial step is the S-alkylation of the thioamide sulfur on the electrophilic α-carbon, followed by cyclization and dehydration to afford a substituted thiazole ring. analis.com.myorientjchem.orgnih.gov This method is a cornerstone for creating thiazole derivatives, which are prevalent in many pharmaceutical compounds. researchgate.net
Similarly, reaction with amidines or a combination of ammonia (B1221849) and an aldehyde can lead to the formation of substituted imidazoles. The bifunctional nature of the α-bromoketone allows for the sequential formation of two new bonds to construct the heterocyclic core.
Table 2: Representative Cyclization Reactions
| Reagent | Resulting Heterocycle | Product Name Example |
|---|---|---|
| Thiourea | Thiazole | 2-Amino-4-(4-cyano-3-fluorophenyl)thiazole |
| Thiobenzamide | Thiazole | 4-(4-Cyano-3-fluorophenyl)-2-phenylthiazole |
| Benzamidine | Imidazole | 4-(4-Cyano-3-fluorophenyl)-2-phenyl-1H-imidazole |
This table illustrates common and expected cyclization pathways for α-bromoketones.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center
While palladium-catalyzed cross-coupling reactions are most common for aryl and vinyl halides, they can also be applied to alkyl halides, including α-bromoketones. oup.comscispace.com These reactions enable the formation of carbon-carbon bonds at the α-position of the ketone.
The Sonogashira coupling involves the reaction of a halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a C(sp²)-C(sp) or C(sp³)-C(sp) bond. wikipedia.orglibretexts.orgorganic-chemistry.org Although less common for α-bromoketones than for aryl bromides, specialized conditions can facilitate this transformation, leading to the synthesis of α-alkynyl ketones.
The Suzuki reaction , which couples an organohalide with an organoboron compound (like a boronic acid), is another powerful C-C bond-forming tool. nih.gov Applying this to this compound would allow for the introduction of aryl or alkyl groups at the α-position, generating α-substituted ketone derivatives. These reactions often require specific ligands to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. nih.gov
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | α-Alkynyl Ketone |
| Suzuki | Boronic Acid (R-B(OH)₂) | Pd(0) catalyst, Base | α-Aryl/Alkyl Ketone |
| Stille | Organostannane (R-Sn(Bu)₃) | Pd(0) catalyst | α-Aryl/Alkyl Ketone |
This table outlines potential cross-coupling reactions based on established methods for α-bromo carbonyl compounds. acs.org
Reactions Involving the Nitrile Group
The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis and cycloaddition reactions.
Transformations to Carboxylic Acids, Amides, and Esters
The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions. lumenlearning.comlibretexts.orgchemistrysteps.com
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid (e.g., HCl or H₂SO₄). byjus.com The reaction proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. The initial product is an amide, which can often be isolated by using milder conditions or can be further hydrolyzed to the carboxylic acid upon extended reaction times or with stronger heating. chemistrysteps.comresearchgate.net
Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base like sodium hydroxide. libretexts.org This reaction yields a carboxylate salt, which must be subsequently acidified to produce the free carboxylic acid. It should be noted that the bromoacetyl moiety is sensitive to strong bases and may undergo side reactions.
The intermediate amide can also be converted directly to an ester through alcoholysis in the presence of a strong acid.
Table 4: Representative Transformations of the Nitrile Group
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis to Carboxylic Acid | H₂SO₄ (aq), Heat | 4-(2-Bromoacetyl)-2-fluorobenzoic acid |
| Hydrolysis to Amide | H₂SO₄ (conc.), Controlled Temp. | 4-(2-Bromoacetyl)-2-fluorobenzamide |
| Conversion to Ester | R-OH, H₂SO₄ (cat.), Heat | Methyl 4-(2-bromoacetyl)-2-fluorobenzoate |
This table shows expected transformations of the nitrile group. The stability of the bromoacetyl group under these conditions must be considered.
Addition Reactions of the Nitrile Functionality (e.g., [2+3] Cycloadditions)
Nitriles can act as dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocycles. A classic example is the reaction of a nitrile with an azide (B81097) to form a tetrazole ring. This reaction is a powerful tool for synthesizing tetrazoles, which are considered bioisosteres of carboxylic acids in medicinal chemistry.
The reaction of this compound with sodium azide, often in the presence of a Lewis acid (like ZnCl₂) or an ammonium (B1175870) salt (like NH₄Cl), would be expected to yield the corresponding 5-substituted tetrazole. nih.govorganic-chemistry.org This transformation provides a route to a different class of heterocyclic compounds, starting from the same versatile precursor. The synthesis of 2,5-disubstituted tetrazoles can also be achieved through various modern synthetic methods. nih.gov
Table 5: Representative [3+2] Cycloaddition of the Nitrile Group
| 1,3-Dipole Source | Reagents and Conditions | Resulting Heterocycle | Product Name |
|---|---|---|---|
| Azide | Sodium Azide (NaN₃), NH₄Cl, DMF, Heat | Tetrazole | 5-(4-(2-Bromoacetyl)-2-fluorophenyl)-1H-tetrazole |
This table illustrates a key cycloaddition reaction of the nitrile functionality.
Reactivity of the Fluorine Substituent on the Aromatic Ring
The fluorine atom on the benzene (B151609) ring of this compound is activated towards nucleophilic attack due to the presence of the electron-withdrawing bromoacetyl and nitrile groups. These groups, positioned para and meta respectively to the fluorine, lower the electron density of the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr).
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. The reaction generally proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov However, concerted mechanisms, where bond formation and bond breaking occur in a single step, have also been identified, particularly for highly activated systems. nih.gov
In the case of this compound, the strong electron-withdrawing capacity of both the bromoacetyl and the cyano groups significantly polarizes the C-F bond, making the carbon atom to which the fluorine is attached highly electrophilic. This enhances the rate of nucleophilic attack. The stability of the potential Meisenheimer intermediate is a crucial factor in determining the reaction pathway. The negative charge in this intermediate can be delocalized onto the oxygen atom of the bromoacetyl group and the nitrogen atom of the nitrile group, which favors the stepwise mechanism.
The general mechanism for the SNAr reaction of this compound with a generic nucleophile (Nu-) is depicted below:
Table 1: Postulated SNAr Reaction with Various Nucleophiles
| Nucleophile (Nu-) | Potential Product | Reaction Conditions |
| Amine (R-NH2) | 4-(2-Bromoacetyl)-2-(alkylamino)benzonitrile | Base (e.g., K2CO3), polar aprotic solvent (e.g., DMF, DMSO) |
| Alkoxide (R-O-) | 4-(2-Bromoacetyl)-2-alkoxybenzonitrile | Base (e.g., NaH), corresponding alcohol or polar aprotic solvent |
| Thiolate (R-S-) | 4-(2-Bromoacetyl)-2-(alkylthio)benzonitrile | Base (e.g., NaH), polar aprotic solvent |
It is important to note that while the fluorine atom is generally a good leaving group in SNAr reactions, the high reactivity of the α-bromo ketone moiety could lead to competing side reactions, a concept that will be explored further in the section on chemoselectivity.
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-proton. The resulting aryllithium species can then be trapped with various electrophiles.
Both the nitrile and the fluorine functionalities can act as directing groups in DoM, although they are considered to be of moderate strength. unblog.fruwindsor.ca In this compound, the fluorine atom would direct metalation to the C3 position, while the nitrile group would direct to the C5 position. The presence of two directing groups can lead to a mixture of products or selective metalation depending on the reaction conditions and the relative directing ability of the groups.
A significant challenge in applying DoM to this compound is the presence of the electrophilic bromoacetyl group. Strong organolithium bases are likely to react with the carbonyl group or the α-bromo position, leading to undesired side reactions. nih.gov To circumvent this, a protection-deprotection strategy for the ketone or the use of milder, more hindered bases at low temperatures might be necessary.
Table 2: Potential Directed Ortho-Metalation and Functionalization Pathways
| Directing Group | Position of Metalation | Potential Electrophile (E+) | Potential Product |
| -F | C3 | I2 | 4-(2-Bromoacetyl)-2-fluoro-3-iodobenzonitrile |
| -CN | C5 | (CH3)3SiCl | 4-(2-Bromoacetyl)-2-fluoro-5-(trimethylsilyl)benzonitrile |
Further research is required to establish the feasibility and regioselectivity of DoM on this specific molecule and to develop conditions that are compatible with the reactive bromoacetyl moiety.
Chemoselective Transformations in Multi-Functionalized Environments
The presence of three distinct reactive sites in this compound—the α-bromo ketone, the aromatic fluorine, and the nitrile group—presents a significant challenge and opportunity for chemoselective transformations. The ability to selectively react one functional group while leaving the others intact is crucial for the synthesis of complex molecules.
The α-bromo ketone is a highly reactive electrophile, susceptible to nucleophilic substitution at the α-carbon and addition to the carbonyl group. nih.govwikipedia.orglibretexts.orgresearchgate.net The aromatic fluorine is prone to SNAr, as previously discussed. The nitrile group can undergo hydrolysis, reduction, or addition of organometallic reagents. youtube.comlibretexts.org
Achieving chemoselectivity depends on the careful choice of reagents and reaction conditions. For example, mild nucleophiles might selectively react with the highly electrophilic α-bromo ketone without affecting the aromatic fluorine. Conversely, under conditions that favor SNAr (e.g., strong base, polar aprotic solvent), the fluorine atom might be displaced in the presence of the other functional groups, provided the nucleophile does not preferentially attack the ketone. The selective reduction of the nitrile or ketone in the presence of the other functionalities would require specific reducing agents that exhibit high chemoselectivity.
Table 3: Hypothetical Chemoselective Reactions
| Target Functional Group | Reagent | Potential Product |
| α-Bromo Ketone | Thioamides | Imidazothiazole derivatives |
| Aromatic Fluorine | Amines with mild base | 4-(2-Bromoacetyl)-2-aminobenzonitrile derivatives |
| Nitrile Group | NaBH4/CoCl2 | 4-(2-Bromoacetyl)-2-fluorobenzylamine |
| Carbonyl Group | NaBH4 (at low temp.) | 4-(1-hydroxy-2-bromoethyl)-2-fluorobenzonitrile |
Cascade and Tandem Reactions Utilizing this compound
The multifunctional nature of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. Such reactions are highly efficient as they reduce the number of synthetic steps, purification procedures, and waste generation.
A plausible cascade reaction involving this compound is the synthesis of fused heterocyclic systems. For instance, reaction with a dinucleophile could lead to the formation of multiple rings in one pot. A prime example is the Hantzsch thiazole synthesis and its variations, where an α-halo ketone reacts with a thioamide to form a thiazole ring. rsc.orgresearchgate.netscirp.orgscirp.org
In the context of this compound, a reaction with a thioamide could initially form an imidazothiazole ring. This could be followed by an intramolecular cyclization involving the nitrile group or a subsequent intermolecular reaction at the fluorine position, leading to complex polycyclic structures.
Table 4: Potential Tandem Reaction for Heterocycle Synthesis
| Reactant | Intermediate | Final Product | Type of Reaction |
| This compound + Thioamide | Imidazothiazole derivative | Fused polycyclic system | Hantzsch thiazole synthesis followed by cyclization |
The development of such cascade reactions would be a highly valuable endeavor, providing rapid access to novel and potentially biologically active heterocyclic compounds.
Role As a Key Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor in the Construction of Heterocyclic Scaffolds of Research Interest
The α-bromoketone functionality within 4-(2-Bromoacetyl)-2-fluorobenzonitrile is a powerful electrophilic component for the synthesis of a variety of heterocyclic rings. This is primarily due to the presence of two adjacent electrophilic centers, the α-carbon bearing the bromine atom and the carbonyl carbon, which can react with a range of binucleophiles to form five- and six-membered rings.
Synthesis of Nitrogen-Containing Heterocycles
The reaction of α-bromoketones with nitrogen-containing binucleophiles is a well-established and efficient method for the synthesis of various nitrogen heterocycles. This compound can serve as a key precursor in these transformations.
One of the most prominent examples is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide to form a thiazole ring. In this context, this compound can react with various thioamides to produce 2,4-disubstituted thiazoles. The reaction mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.
| Reactant 1 | Reactant 2 | Resulting Heterocycle |
| This compound | Thioamide | 2-Substituted-4-(3-fluoro-4-cyanophenyl)thiazole |
Furthermore, this compound is a suitable precursor for the synthesis of quinoxalines. The condensation reaction between an α-bromoketone and an ortho-phenylenediamine is a common method for constructing the quinoxaline scaffold. nih.govpharmaguideline.comrsc.org This reaction typically proceeds under mild conditions and can be catalyzed by various reagents. The resulting 2-substituted quinoxalines are of significant interest in medicinal chemistry.
| Reactant 1 | Reactant 2 | Resulting Heterocycle |
| This compound | o-Phenylenediamine | 2-(3-Fluoro-4-cyanophenyl)quinoxaline |
Formation of Oxygen- and Sulfur-Containing Heterocycles
In addition to nitrogen heterocycles, this compound can be employed in the synthesis of oxygen- and sulfur-containing heterocyclic systems.
The reaction of α-bromoketones with phenols or their derivatives can lead to the formation of benzofurans. acs.org For instance, the reaction of this compound with a substituted phenol can proceed via initial O-alkylation followed by an intramolecular cyclization to afford a 2-substituted benzofuran. acs.org Another pathway involves the direct reaction of phenols with α-bromoacetophenones in the presence of a neutral alumina catalyst to yield 2-substituted benzo[b]furans with high regioselectivity. acs.org
| Reactant 1 | Reactant 2 | Resulting Heterocycle |
| This compound | Phenol | 2-(3-Fluoro-4-cyanobenzoyl)benzofuran |
Moreover, the Paal-Knorr furan synthesis provides a route to furans from 1,4-dicarbonyl compounds. pharmaguideline.comresearchgate.net While not a direct reaction of this compound, it can be converted to a 1,4-dicarbonyl intermediate through reaction with a β-dicarbonyl compound, which can then be cyclized to a polysubstituted furan. researchgate.net
As mentioned in the previous section, the Hantzsch synthesis is a versatile method for preparing thiazoles, which are sulfur-containing heterocycles. acs.org The reaction of this compound with thioamides or thiourea (B124793) provides a direct route to thiazole derivatives bearing the 3-fluoro-4-cyanophenyl substituent.
Application in the Modular Assembly of Complex Molecular Architectures
The concept of modular synthesis focuses on the assembly of complex molecules from a set of interchangeable building blocks or modules. This approach allows for the rapid generation of analogues and the systematic exploration of structure-activity relationships. Due to its distinct and orthogonally reactive functional groups, this compound is an excellent candidate for use as a modular building block.
The α-bromoketone moiety can participate in a variety of multicomponent reactions (MCRs). MCRs are one-pot reactions in which three or more reactants combine to form a single product that incorporates substantial portions of all the reactants. nih.gov These reactions are highly efficient in building molecular complexity. For example, α-haloketones can be used in MCRs to synthesize highly substituted nitrogen heterocycles. By varying the other components in the MCR, a diverse range of complex molecules can be assembled around the core structure provided by this compound.
Contribution to the Generation of Diverse Chemical Libraries for Academic Exploration
The generation of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. These libraries are essential for high-throughput screening campaigns aimed at identifying new bioactive molecules. The properties of this compound make it a valuable scaffold for the construction of such libraries.
The ability of the α-bromoketone to react with a wide range of nucleophiles in a modular fashion is particularly advantageous for library synthesis. By reacting this compound with a collection of diverse thioamides, for instance, a library of thiazoles with varying substituents at the 2-position can be readily prepared. Similarly, using a diverse set of o-phenylenediamines would yield a library of quinoxalines. This parallel synthesis approach allows for the rapid generation of a large number of distinct compounds from a common intermediate.
| Core Scaffold | Variable Component | Resulting Library |
| This compound | Diverse Thioamides | Library of 2-substituted-4-(3-fluoro-4-cyanophenyl)thiazoles |
| This compound | Diverse o-Phenylenediamines | Library of 2-(3-fluoro-4-cyanophenyl)quinoxalines with varied substitutions |
Utility in Fragment-Based Synthesis Approaches
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. acs.org This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.
This compound possesses several features that make it an attractive fragment for FBDD. The benzonitrile (B105546) moiety is a common fragment found in many bioactive molecules and can participate in key interactions with protein targets. nih.gov The molecular weight of this compound is within the range typically considered for fragments.
Crucially, the α-bromoketone group serves as a reactive handle for fragment elaboration. Once the benzonitrile core is identified as a binder to a target protein, the bromoacetyl group provides a specific point for synthetic modification. This allows for the systematic "growing" of the fragment by introducing new chemical functionalities to explore the surrounding binding pocket and enhance potency. The electrophilic nature of the α-bromoketone also opens up the possibility of its use as a covalent fragment, which can form an irreversible bond with a nucleophilic residue (such as cysteine) in the target protein. nih.gov
| Fragment Core | Reactive Handle for Growth | Potential Application |
| 3-Fluoro-4-cyanophenyl | -C(O)CH2Br | Fragment evolution and linking in FBDD |
Research on Derivatives and Analogues of 4 2 Bromoacetyl 2 Fluorobenzonitrile
Design Principles for Novel Analogues Based on Structural Modifications
The design of novel analogues of 4-(2-Bromoacetyl)-2-fluorobenzonitrile is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. Key structural modification strategies include:
Modification of the Bromoacetyl Group: The α-haloketone is a reactive functional group that can act as an electrophile. Replacing the bromine with other halogens (chlorine, iodine) or with non-halogen leaving groups can modulate the compound's reactivity and potential for covalent modification of biological targets.
Alterations to the Phenyl Ring Substitution: The fluorine and cyano groups on the aromatic ring significantly influence the electronic properties of the molecule. Introducing other substituents or altering their positions can impact receptor binding and metabolic stability. For instance, the introduction of electron-donating or electron-withdrawing groups can fine-tune the reactivity of the bromoacetyl moiety.
Bioisosteric Replacement: The cyano group can be replaced with other bioisosteres such as a carboxyl group, an amide, or a tetrazole ring to explore different interactions with target proteins and improve pharmacological properties.
Scaffold Hopping: This involves replacing the central benzonitrile (B105546) core with other aromatic or heterocyclic systems while maintaining the key pharmacophoric features, potentially leading to novel intellectual property and improved drug-like characteristics.
These design principles are often guided by computational modeling and quantitative structure-activity relationship (QSAR) studies to predict the impact of structural changes on biological activity.
Synthetic Pathways to Structurally Related Compounds
The synthesis of analogues of this compound can be achieved through various established organic chemistry methodologies. A common approach involves the Friedel-Crafts acylation of a substituted fluorobenzene, followed by α-bromination.
A plausible synthetic route to the parent compound and its analogues starts with a suitably substituted fluorobenzonitrile. For example, the synthesis of this compound could proceed from 2-fluorobenzonitrile (B118710). This would be acylated with bromoacetyl chloride or bromoacetic anhydride under Friedel-Crafts conditions. However, controlling the regioselectivity of the acylation can be challenging.
An alternative and more controlled synthesis would start from 4-acetyl-2-fluorobenzonitrile. The α-position of the acetyl group can then be selectively brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst.
The synthesis of structurally related compounds would follow similar strategies, starting from different substituted fluorobenzonitriles or employing different acylating and halogenating agents. For instance, the synthesis of analogues with modifications in the phenyl ring would begin with the appropriately substituted starting materials.
| Starting Material | Reagents | Product |
| 4-Acetyl-2-fluorobenzonitrile | N-Bromosuccinimide (NBS), AIBN | This compound |
| 2-Fluoro-4-methylbenzonitrile | 1. Acetyl chloride, AlCl3; 2. NBS, AIBN | Isomeric bromoacetyl derivative |
| 4-Amino-2-fluorobenzonitrile | 1. Acylation; 2. Diazotization; 3. Sandmeyer reaction | Analogues with varied 4-substituent |
This table presents hypothetical synthetic pathways based on standard organic chemistry reactions.
Structure-Reactivity Relationship Studies of Derived Analogues
The reactivity of this compound and its analogues is primarily dictated by the electrophilic nature of the carbon atom bearing the bromine. Structure-reactivity relationship (SRR) studies focus on how modifications to the molecular structure influence this reactivity.
The electronic nature of the substituents on the aromatic ring plays a crucial role. The fluorine atom at the 2-position and the cyano group at the 4-position are both electron-withdrawing groups. Their combined effect increases the electrophilicity of the carbonyl carbon and the adjacent methylene (B1212753) carbon, making the compound more susceptible to nucleophilic attack.
Studies on related α-haloketones have shown that the rate of reaction with nucleophiles is highly dependent on the electronic environment of the phenyl ring. Analogues with additional electron-withdrawing groups would be expected to exhibit enhanced reactivity, while those with electron-donating groups would show decreased reactivity.
The nature of the leaving group is also a key determinant of reactivity. The reactivity order for the halogens is generally I > Br > Cl > F. Therefore, the iodoacetyl analogue would be more reactive than the bromoacetyl analogue, which in turn would be more reactive than the chloroacetyl analogue.
| Analogue Feature | Expected Effect on Reactivity |
| Additional electron-withdrawing group on the ring | Increase |
| Electron-donating group on the ring | Decrease |
| Replacement of Bromine with Iodine | Increase |
| Replacement of Bromine with Chlorine | Decrease |
This table summarizes the expected trends in reactivity based on general chemical principles.
Exploration of Isomeric and Positional Variants of this compound
The exploration of isomeric and positional variants of this compound is essential for understanding the spatial requirements for its biological activity. The relative positions of the bromoacetyl, fluoro, and cyano groups on the benzene (B151609) ring can significantly alter the molecule's shape, polarity, and interaction with biological targets.
The possible positional isomers of this compound include compounds where the three substituents occupy different positions on the benzene ring. For example, one could synthesize and study 2-(2-Bromoacetyl)-4-fluorobenzonitrile or 3-(2-Bromoacetyl)-2-fluorobenzonitrile. Each of these isomers would present a unique three-dimensional arrangement of functional groups, potentially leading to different biological activities and specificities.
The synthesis of these positional isomers would require different starting materials and synthetic strategies to ensure the correct placement of the substituents. For instance, the synthesis of 2-(2-Bromoacetyl)-4-fluorobenzonitrile would likely start from 4-fluorobenzonitrile and proceed through a regioselective acylation at the 2-position.
Computational and Theoretical Investigations of 4 2 Bromoacetyl 2 Fluorobenzonitrile
Quantum Chemical Calculations of Molecular Structure, Conformation, and Electronic Properties
A foundational step in understanding any molecule is the detailed analysis of its three-dimensional structure and electron distribution. For 4-(2-Bromoacetyl)-2-fluorobenzonitrile, this would be achieved through quantum chemical calculations, primarily using Density Functional Theory (DFT). DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), offer a robust balance of computational cost and accuracy for organic molecules. acs.org
The initial phase would involve a full geometry optimization to determine the most stable (lowest energy) three-dimensional arrangement of atoms. This calculation yields critical data on bond lengths, bond angles, and dihedral angles. Particular attention would be paid to the orientation of the bromoacetyl group relative to the plane of the benzene (B151609) ring.
Following optimization, a series of electronic properties would be calculated to map the molecule's reactivity landscape. Key properties include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity. numberanalytics.com
Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a strongly negative region around the carbonyl oxygen and the nitrogen of the nitrile group, with positive regions near the carbonyl carbon and the α-carbon bearing the bromine atom. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution by calculating the partial atomic charges on each atom. This would quantify the electron-withdrawing effects of the fluorine, nitrile, and bromoacetyl groups on the aromatic ring and highlight the electrophilic nature of the carbons in the bromoacetyl moiety.
The anticipated results from these calculations would provide a quantitative and visual basis for predicting the molecule's behavior in chemical reactions.
Table 1: Prospective DFT-Calculated Properties for this compound This table presents a template of theoretical data that would be generated from DFT calculations.
| Parameter | Predicted Value/Observation | Significance |
| Optimized Geometry | ||
| C=O Bond Length | ~1.21 Å | Standard double bond character. |
| C-Br Bond Length | ~1.95 Å | Indicates a polar, labile bond. |
| C≡N Bond Length | ~1.15 Å | Typical triple bond character. |
| Dihedral Angle (Ring-C-C=O) | TBD | Determines the most stable conformer. |
| Electronic Properties | ||
| HOMO Energy | TBD (e.g., ~ -7.0 eV) | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | TBD (e.g., ~ -2.5 eV) | Relates to electron affinity and susceptibility to nucleophiles. |
| HOMO-LUMO Gap | TBD (e.g., ~ 4.5 eV) | Indicator of kinetic stability and reactivity. |
| NBO Atomic Charges | ||
| Carbonyl Carbon (C=O) | Highly Positive | Primary site for nucleophilic attack. |
| Alpha-Carbon (C-Br) | Positive | Secondary site for nucleophilic attack (SN2). |
| Carbonyl Oxygen (C=O) | Highly Negative | Site for electrophilic/proton attack. |
| Nitrile Nitrogen (C≡N) | Negative | Potential coordination site for Lewis acids. |
Reaction Mechanism Elucidation Through Computational Modeling
The bromoacetyl group is a well-known electrophilic handle for reactions with nucleophiles. wikipedia.org Computational modeling would be essential to elucidate the mechanisms of potential transformations of this compound. A primary reaction of interest would be the bimolecular nucleophilic substitution (SN2) at the α-carbon. up.ac.za
Using DFT, the entire reaction pathway for the substitution of the bromide ion by a model nucleophile (e.g., hydroxide, ammonia (B1221849), or a thiol) would be mapped. youtube.com This involves:
Locating Reactants and Products: The geometries of the starting material and the final product are fully optimized.
Identifying the Transition State (TS): A transition state search algorithm (e.g., QST2/QST3 or Berny optimization) would be used to find the highest energy point along the reaction coordinate. The TS structure represents the energetic barrier that must be overcome for the reaction to proceed.
Frequency Calculations: Performing frequency calculations on the optimized structures confirms their nature. Reactants and products will have all positive (real) frequencies, while a true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the forming of the C-Nucleophile bond).
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the minimum energy path from the transition state down to the reactants on one side and the products on the other, confirming that the identified TS correctly connects the desired species.
The primary output of this analysis is the activation energy (Ea), which is the energy difference between the transition state and the reactants. A lower activation energy signifies a faster reaction rate. Such studies could compare the feasibility of different nucleophiles reacting with the substrate. up.ac.za
Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Organic Transformations
Computational chemistry provides powerful tools to predict not just if a reaction will occur, but where and how.
Reactivity and Regioselectivity: The molecule possesses multiple electrophilic sites, primarily the carbonyl carbon and the α-carbon. nih.gov A nucleophile could potentially attack either position. By calculating the activation energies for both pathways (attack at C=O vs. attack at C-Br), a definitive prediction of the regioselectivity can be made. The pathway with the lower energy barrier will be the favored one. The MEP and NBO charge analysis from section 7.1 would provide the initial hypothesis, with the transition state analysis offering quantitative confirmation. Furthermore, the fluorinated benzonitrile (B105546) ring itself could be subject to nucleophilic aromatic substitution (SNAr), although this typically requires harsher conditions or stronger activation than is likely needed for reaction at the bromoacetyl group. libretexts.org
Stereoselectivity: While the parent molecule is achiral, its reactions can generate stereocenters. For example, reduction of the ketone would create a chiral alcohol. If a chiral reducing agent is used, computational modeling could predict the stereochemical outcome by calculating the transition state energies for the formation of the (R) and (S) products. The diastereomeric transition states will have different energies, and the ratio of products can be predicted from this energy difference via the Curtin-Hammett principle.
Conformation Analysis and Conformational Isomerism Studies
The single bond between the benzene ring and the acetyl group is rotatable, meaning the molecule can exist in different spatial arrangements or conformations. The relative orientation of the bromoacetyl group to the ring can influence the molecule's reactivity and its ability to interact with other molecules, for instance, in a biological context.
A conformational analysis would be performed by systematically rotating this bond (i.e., varying the C-C-C=O dihedral angle) and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, reveals the energy minima corresponding to stable conformers and the energy maxima that represent the rotational barriers between them. youtube.com
The results would likely show two primary stable conformers: one where the carbonyl group is roughly coplanar with the ring and another where it is perpendicular. The relative energies of these conformers and the heights of the energy barriers separating them provide insight into the molecule's flexibility at a given temperature. ethz.ch
Table 2: Prospective Conformational Analysis Data This table presents a template for data that would be generated from a PES scan.
| Dihedral Angle (Ar-C-C=O) | Relative Energy (kcal/mol) | Conformation Type |
| 0° | TBD | Eclipsed (Barrier) |
| ~30-40° | 0.00 | Staggered (Global Minimum) |
| 90° | TBD | Eclipsed (Barrier) |
| ~140-150° | TBD | Staggered (Local Minimum) |
| 180° | TBD | Eclipsed (Barrier) |
Emerging Research Directions and Future Perspectives for 4 2 Bromoacetyl 2 Fluorobenzonitrile
Integration with Sustainable and Renewable Synthetic Methodologies
The chemical industry's pivot towards green chemistry is driving innovation in the synthesis of foundational molecules like 4-(2-bromoacetyl)-2-fluorobenzonitrile. snu.ac.kr Key research areas aim to reduce the environmental footprint associated with its production, which traditionally involves Friedel-Crafts acylation and subsequent bromination. youtube.comchemicalbook.com
Flow Chemistry: Continuous flow reactors offer a safer and more efficient alternative to traditional batch processing for reactions involving hazardous reagents, such as bromination. mdpi.com Flow chemistry allows for precise control of reaction parameters, rapid heat exchange, and minimized exposure to toxic substances. beilstein-journals.org This approach can lead to higher yields and purity, as demonstrated in the stereoselective Friedel-Crafts acylation of alkynes and the safe in-situ generation of bromine for bromination reactions. mdpi.comrsc.org A fully continuous, multi-step synthesis of α-halo ketones has been developed, showcasing the potential for high-yield production without the isolation of hazardous intermediates. acs.org
Green Catalysts and Solvents: A significant push is underway to replace homogeneous catalysts like AlCl₃ in Friedel-Crafts reactions with reusable, heterogeneous alternatives such as acidic zeolites or montmorillonite (B579905) clay. snu.ac.krrsc.org Similarly, research into greener solvents, including ionic liquids, is gaining traction. Ionic liquids have been shown to serve as effective and recyclable media for bromination reactions, improving the sustainability of the process. mdpi.com
Alternative Reagent Strategies: To circumvent the use of toxic and corrosive elemental bromine, methods using N-bromosuccinimide (NBS) or in-situ generated bromine are preferred. mdpi.comwikipedia.org Recent advancements include photocatalytic methods for synthesizing α-haloketones from styrene (B11656) derivatives using nickel chloride as the halogen source and oxygen from the air as the oxidant, which reduces waste and avoids harsh reagents. chemistryviews.org
Table 1: Comparison of Synthetic Methodologies for α-Haloketone Production
| Feature | Traditional Batch Synthesis | Emerging Sustainable Methodologies |
| Process Type | Batch | Continuous Flow beilstein-journals.orgrsc.org |
| Catalysts | Homogeneous (e.g., AlCl₃) youtube.com | Heterogeneous (e.g., zeolites), Recyclable snu.ac.krrsc.org |
| Solvents | Volatile Organic Compounds (VOCs) | Ionic Liquids, Bio-derived solvents mdpi.com |
| Reagents | Elemental Bromine (Br₂) wikipedia.org | N-Bromosuccinimide (NBS), In-situ generated Br₂ chemicalbook.commdpi.com |
| Safety | Higher risk with hazardous reagents | Enhanced safety through containment and reduced handling mdpi.comacs.org |
| Efficiency | Variable yields, potential for byproducts | Higher yields, improved selectivity, reduced waste snu.ac.krrsc.org |
Exploration of Unconventional Reactivity Pathways and Functionalizations
The unique arrangement of the bromoacetyl, fluoro, and nitrile functional groups in this compound offers opportunities for novel chemical transformations beyond standard nucleophilic substitutions. mdpi.comnih.gov
Photoredox Catalysis: This rapidly expanding field uses visible light to initiate single-electron transfer (SET) processes, enabling reactions under mild conditions. acs.orgsigmaaldrich.com For a molecule like this compound, photoredox catalysis could facilitate novel C-C bond formations or deoxygenative functionalizations. acs.orgresearchgate.net For instance, visible-light-induced photoredox catalysis has been successfully used for the bromination of phenols and alkenes by generating bromine in situ. nih.gov
C-H Activation: Direct functionalization of the aromatic ring via C-H activation presents a more atom-economical approach to creating derivatives. Research could target the C-H bonds on the benzonitrile (B105546) ring, allowing for the introduction of new substituents without pre-functionalization, a strategy already applied to various arenes and heteroarenes. mdpi.com
Electrosynthesis and Mechanochemistry: Electrosynthesis offers a green alternative for driving redox reactions, while mechanochemistry (solvent-free reactions induced by mechanical force) provides a path to reduce solvent waste and potentially access different reactivity profiles. Both fields are underexplored for complex α-haloketones but hold promise for future applications.
Potential for Development of Novel Synthetic Reagents and Catalysts
The inherent functionality of this compound makes it a candidate for transformation into more complex, high-value chemical tools.
Ligand Synthesis for Asymmetric Catalysis: The benzonitrile unit is a key component in ligands designed for transition-metal catalysis. chemrxiv.orgnih.gov The electron-withdrawing nature of the nitrile and fluorine can be exploited to modulate the electronic properties of a metal center. nih.govacs.org By chemically modifying the bromoacetyl group, this compound could serve as a precursor to novel bidentate or tridentate ligands for cross-coupling and other catalytic reactions.
Development of Photoaffinity Probes: The bromoacetyl group is a reactive electrophile suitable for covalently modifying biological macromolecules. This functionality, combined with the potential to introduce a photoreactive group elsewhere on the molecule, could enable the creation of photoaffinity probes for identifying protein targets in chemical biology research.
Advanced Methodologies for Process Control and Reaction Monitoring in its Synthesis and Transformations
Ensuring the safety, consistency, and efficiency of processes involving this compound requires sophisticated monitoring and control systems, particularly when scaling up from the laboratory to industrial production. acs.org
Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters (CPPs) and critical quality attributes (CQAs). wikipedia.orgchromnet.net Implementing PAT for the synthesis of this compound would involve using in-line or on-line analytical tools to ensure quality is built into the process, rather than tested for at the end. bruker.comcontinuaps.com This approach helps reduce waste, improve consistency, and enhance safety. wikipedia.org
In-Situ Reaction Monitoring: Techniques like in-situ Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy allow chemists to "watch" a reaction as it happens. mt.com This provides real-time data on the concentration of reactants, products, and transient intermediates, which is crucial for understanding reaction kinetics, identifying potential side reactions, and ensuring process safety. spectroscopyonline.comremspec.comnih.gov Such monitoring is vital for controlling potentially hazardous exothermic reactions. primeprocesssafety.comtuvsud.com
Computational Modeling: Advanced computational modeling, including molecular dynamics simulations, can predict and analyze reaction pathways, thermal stability, and potential hazards before a reaction is ever run in the lab. primeprocesssafety.comnih.gov This predictive capability is essential for designing safer and more efficient processes by identifying critical points and safe operating limits. primeprocesssafety.comup.ac.za
Table 2: Advanced Process Control Techniques and Their Applications
| Technique | Description | Application to this compound |
| Process Analytical Technology (PAT) | A system for designing, analyzing, and controlling manufacturing through timely measurements of critical parameters. wikipedia.orgbruker.com | Ensures consistent quality and yield during synthesis, minimizes batch rejection, and improves overall process understanding. chromnet.netcontinuaps.com |
| In-Situ FTIR/Raman Spectroscopy | Real-time monitoring of molecular vibrations within a reaction vessel to track component concentrations. mt.comspectroscopyonline.com | Allows for precise control of acylation and bromination steps, detection of transient intermediates, and immediate identification of process deviations. remspec.comyoutube.com |
| Computational Modeling | Use of software to simulate reaction kinetics, thermodynamics, and potential hazards. primeprocesssafety.comup.ac.za | Predicts thermal runaway risks, optimizes reaction conditions for yield and selectivity, and aids in safer process design before scale-up. acs.orgprimeprocesssafety.com |
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile brominated byproducts .
- Waste Disposal : Collect in halogenated waste containers; neutralize residual bromine with 10% sodium thiosulfate before disposal .
How is the compound utilized in developing thermally activated delayed fluorescence (TADF) materials?
Advanced Research Question
The nitrile and bromoacetyl groups serve as electron-withdrawing units in donor-acceptor TADF systems. For example:
- Emitter Design : Combining this compound with carbazole donors achieves a small singlet-triplet energy gap (ΔEₛₜ = 0.15 eV), enabling reverse intersystem crossing (RISC) .
- Device Performance : External quantum efficiency (EQE) of 12–15% in OLEDs, with CIE coordinates tunable via substituent modifications .
What analytical challenges arise in quantifying trace impurities in this compound?
Advanced Research Question
- HPLC-MS/MS : Detects hydrolyzed byproducts (e.g., 2-fluoro-4-acetylbenzonitrile) at <0.1% levels using C18 columns and acetonitrile/water gradients .
- NMR Limitations : Overlapping signals from regioisomers (e.g., 3-fluoro vs. 2-fluoro derivatives) require advanced techniques like COSY or NOESY for resolution .
How does the compound serve as a precursor in synthesizing farnesyltransferase inhibitors?
Advanced Research Question
The bromoacetyl group undergoes substitution with thiol-containing moieties (e.g., cysteine analogs) to form covalent inhibitors. Example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
